molecular formula C9H7BrN2O B11873180 5-Amino-7-bromoquinolin-8-ol

5-Amino-7-bromoquinolin-8-ol

Cat. No.: B11873180
M. Wt: 239.07 g/mol
InChI Key: LVXDEZWLWGDSJA-UHFFFAOYSA-N
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Description

5-Amino-7-bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features an amino group at the 5th position, a bromine atom at the 7th position, and a hydroxyl group at the 8th position on the quinoline ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-bromoquinolin-8-ol typically involves multiple steps starting from 8-hydroxyquinoline. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-bromoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium dithionite or stannous chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Amino-7-bromoquinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-bromoquinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it can intercalate into DNA, inhibiting replication and transcription, which is crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound with a hydroxyl group at the 8th position.

    7-Bromoquinolin-8-ol: Lacks the amino group at the 5th position.

    5-Aminoquinolin-8-ol: Lacks the bromine atom at the 7th position.

Uniqueness

5-Amino-7-bromoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-amino-7-bromoquinolin-8-ol

InChI

InChI=1S/C9H7BrN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2

InChI Key

LVXDEZWLWGDSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)Br)O)N=C1

Origin of Product

United States

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